![molecular formula C12H26N2O B12558565 N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine is a chemical compound with a complex structure that includes a cyclohexane ring, an ethyl group, and an aminoethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine typically involves multiple steps. One common method includes the reaction of cyclohexanone with ethylamine to form N-ethylcyclohexanamine. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethoxy)ethanol: A related compound with similar functional groups but lacking the cyclohexane ring.
N,N-dimethyl-2-(2-aminoethoxy)ethanol: Another similar compound with additional methyl groups on the nitrogen atom.
Uniqueness
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine is unique due to its combination of a cyclohexane ring and an aminoethoxyethyl chain.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine |
InChI |
InChI=1S/C12H26N2O/c1-2-14(9-11-15-10-8-13)12-6-4-3-5-7-12/h12H,2-11,13H2,1H3 |
InChI Key |
VYNLUUJOGAUEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCN)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
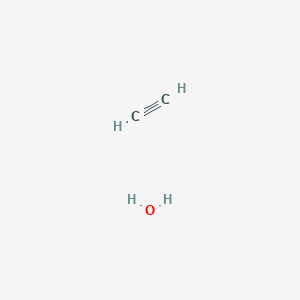
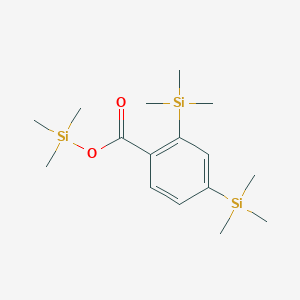
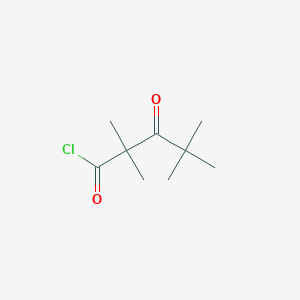

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)

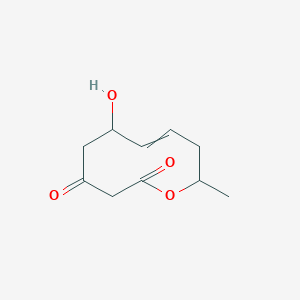
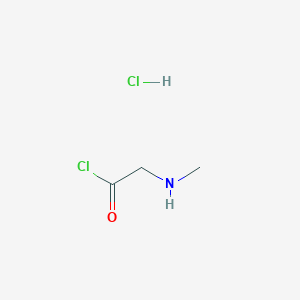

![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
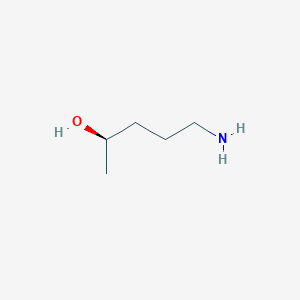
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
